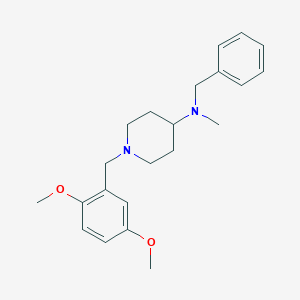![molecular formula C19H31N3OS B247662 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247662.png)
2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system.
Wirkmechanismus
TAK-659 works by inhibiting the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which is a crucial enzyme in the signaling pathway of B-cells. 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play a crucial role in the survival and proliferation of cancer cells and the regulation of immune responses. By inhibiting 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, TAK-659 can block the activation of these downstream pathways, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can effectively inhibit the activity of 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, leading to the inhibition of downstream signaling pathways. It can also induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and survival. TAK-659 has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for 2-(4-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol, which allows for the specific inhibition of B-cell signaling pathways. It also has a favorable pharmacokinetic profile, which allows for easy administration and dosing. However, one of the limitations of using TAK-659 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential direction is the development of combination therapies that include TAK-659 with other drugs that target different pathways in cancer cells or immune cells. Another direction is the investigation of the potential therapeutic applications of TAK-659 in other diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further research is needed to understand the long-term safety and efficacy of TAK-659 in clinical settings.
Synthesemethoden
The synthesis of TAK-659 involves several steps. The first step involves the reaction of 4-(methylsulfanyl)benzylamine with 1-bromo-4-nitrobenzene to form 4-(methylsulfanyl)benzyl 4-nitrophenyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon. The third step involves the reaction of the resulting amine with 1-(2-hydroxyethyl)piperazine to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to be effective in inhibiting the growth and survival of cancer cells, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in reducing inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C19H31N3OS |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-[4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H31N3OS/c1-24-19-4-2-17(3-5-19)16-21-8-6-18(7-9-21)22-12-10-20(11-13-22)14-15-23/h2-5,18,23H,6-16H2,1H3 |
InChI-Schlüssel |
CNEJUQYTEWNLJX-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
Kanonische SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)


